molecular formula C60H36N2O11 B15019228 oxydibenzene-4,1-diyl bis(1,3-dioxo-2-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate)

oxydibenzene-4,1-diyl bis(1,3-dioxo-2-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate)

Cat. No.: B15019228
M. Wt: 960.9 g/mol
InChI Key: CIVHDKXNINJZFV-KXJQYHRCSA-N
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Description

-5-Carboxylate is a chemical compound characterized by the presence of a carboxylate group attached to the fifth position of its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of -5-carboxylate typically involves the introduction of a carboxylate group into a precursor molecule. One common method is the oxidation of a corresponding -5-alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out under acidic conditions to facilitate the formation of the carboxylate group.

Industrial Production Methods

In industrial settings, -5-carboxylate can be produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

-5-Carboxylate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert -5-carboxylate into other carboxylic acid derivatives.

    Reduction: Reduction reactions can transform -5-carboxylate into -5-alcohols or other reduced forms.

    Substitution: The carboxylate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of -5-carboxylate can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

-5-Carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: -5-Carboxylate derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of -5-carboxylate compounds in treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of -5-carboxylate involves its interaction with specific molecular targets and pathways. The carboxylate group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed effects of -5-carboxylate.

Comparison with Similar Compounds

Similar Compounds

    -4-Carboxylate: Similar in structure but with the carboxylate group at the fourth position.

    -6-Carboxylate: Similar in structure but with the carboxylate group at the sixth position.

    -5-Hydroxylate: Contains a hydroxyl group instead of a carboxylate group at the fifth position.

Uniqueness

-5-Carboxylate is unique due to its specific positioning of the carboxylate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C60H36N2O11

Molecular Weight

960.9 g/mol

IUPAC Name

[4-[4-[1,3-dioxo-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-5-carbonyl]oxyphenoxy]phenyl] 1,3-dioxo-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-5-carboxylate

InChI

InChI=1S/C60H36N2O11/c63-53(39-7-3-1-4-8-39)33-15-37-11-19-43(20-12-37)61-55(65)49-31-17-41(35-51(49)57(61)67)59(69)72-47-27-23-45(24-28-47)71-46-25-29-48(30-26-46)73-60(70)42-18-32-50-52(36-42)58(68)62(56(50)66)44-21-13-38(14-22-44)16-34-54(64)40-9-5-2-6-10-40/h1-36H/b33-15+,34-16+

InChI Key

CIVHDKXNINJZFV-KXJQYHRCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=CC(=C4)C(=O)OC5=CC=C(C=C5)OC6=CC=C(C=C6)OC(=O)C7=CC8=C(C(=O)N(C8=O)C9=CC=C(C=C9)/C=C/C(=O)C1=CC=CC=C1)C=C7

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OC5=CC=C(C=C5)OC6=CC=C(C=C6)OC(=O)C7=CC8=C(C=C7)C(=O)N(C8=O)C9=CC=C(C=C9)C=CC(=O)C1=CC=CC=C1

Origin of Product

United States

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